![molecular formula C15H15FO2S B7595283 4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)
4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene
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Overview
Description
4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMe-1,2-DSB, and is a member of the benzene sulfonyl series of compounds. The chemical structure of FMe-1,2-DSB consists of a benzene ring with a sulfonylmethyl group attached to it and a fluorine atom attached to one of the benzene rings.
Mechanism of Action
The mechanism of action of FMe-1,2-DSB involves the inhibition of specific proteins involved in cancer cell signaling pathways. This compound selectively targets these proteins, leading to the inhibition of cancer cell growth and proliferation. Additionally, FMe-1,2-DSB has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FMe-1,2-DSB has been shown to have significant biochemical and physiological effects in various scientific studies. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and decrease the expression of specific proteins involved in cancer cell signaling pathways. Additionally, FMe-1,2-DSB has been shown to have anti-inflammatory effects and can inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
FMe-1,2-DSB has several advantages for lab experiments. This compound is relatively easy to synthesize, has a high yield and purity, and is stable under various experimental conditions. However, FMe-1,2-DSB also has some limitations for lab experiments. This compound is highly reactive and can undergo degradation under certain experimental conditions. Additionally, FMe-1,2-DSB is not water-soluble, which can limit its use in certain experimental systems.
Future Directions
There are several future directions for the scientific research of FMe-1,2-DSB. One potential direction is the development of new cancer therapies based on this compound. Additionally, FMe-1,2-DSB has potential applications in other fields, such as anti-inflammatory and antimicrobial therapies. Further research is needed to fully understand the biochemical and physiological effects of FMe-1,2-DSB and its potential applications in various fields.
Synthesis Methods
The synthesis of FMe-1,2-DSB has been reported in various scientific studies. One of the most commonly used methods for synthesizing this compound involves the reaction of 4-(chloromethyl)-1,2-dimethylbenzene with potassium fluoride and 4-fluorobenzenesulfonyl chloride in the presence of a catalyst. This reaction leads to the formation of FMe-1,2-DSB with a high yield and purity.
Scientific Research Applications
FMe-1,2-DSB has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that FMe-1,2-DSB can inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in cancer cell signaling pathways. This makes FMe-1,2-DSB a potential candidate for developing new cancer therapies.
properties
IUPAC Name |
4-[(4-fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO2S/c1-11-3-4-13(9-12(11)2)10-19(17,18)15-7-5-14(16)6-8-15/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPHUMHXMFHRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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